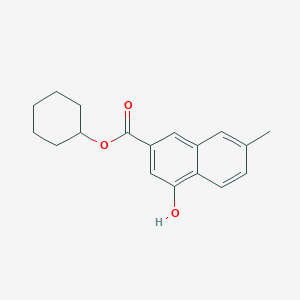
4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester
Overview
Description
4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is a chemical compound belonging to the class of naphthalene derivatives. It features a naphthalene ring system substituted with a hydroxyl group at the 4-position, a methyl group at the 7-position, and a cyclohexyl ester group at the 2-position of the carboxylic acid moiety. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester typically involves the following steps:
Naphthalene Derivative Synthesis: Starting with naphthalene, the compound undergoes a series of reactions to introduce the desired substituents.
Methylation: The methyl group at the 7-position is introduced using methylating agents like methyl iodide in the presence of a base.
Esterification: The carboxylic acid group is converted to its cyclohexyl ester form using cyclohexanol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxyl group or other substituents.
Substitution: The hydrogen atoms on the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst can be used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents and conditions.
Major Products Formed:
Oxidation: Formation of 4-carboxy-7-methyl-naphthalene-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-7-methyl-naphthalene-2-carboxylic acid.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Hydroxy-naphthalene-2-carboxylic acid: Lacks the methyl group at the 7-position.
7-Methyl-naphthalene-2-carboxylic acid: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid methyl ester: Similar structure but with a methyl ester instead of a cyclohexyl ester.
Uniqueness: 4-Hydroxy-7-methyl-naphthalene-2-carboxylic acid cyclohexyl ester is unique due to its specific combination of hydroxyl, methyl, and cyclohexyl ester groups, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
cyclohexyl 4-hydroxy-7-methylnaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-12-7-8-16-13(9-12)10-14(11-17(16)19)18(20)21-15-5-3-2-4-6-15/h7-11,15,19H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZZOUEOAFPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2C=C1)O)C(=O)OC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


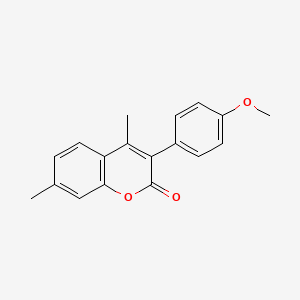
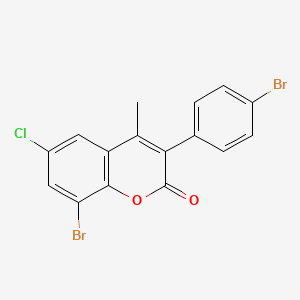
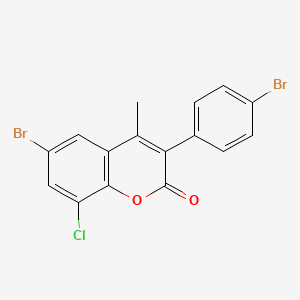
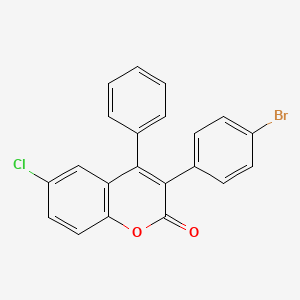
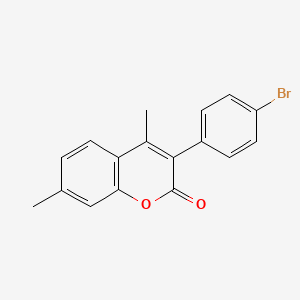

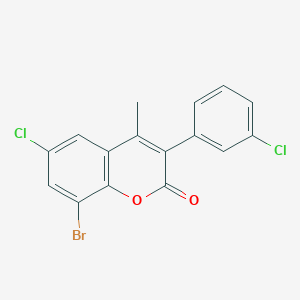
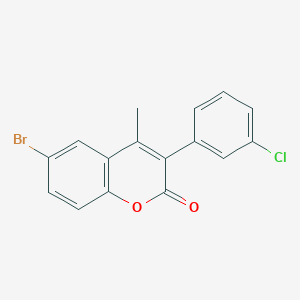
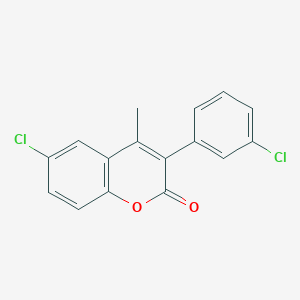
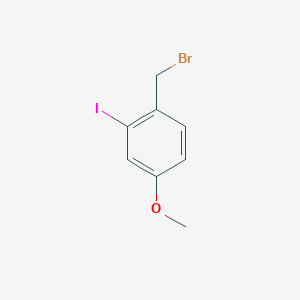
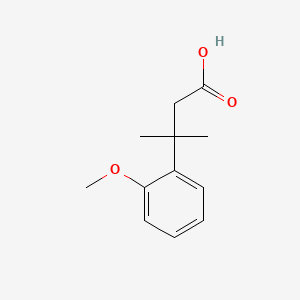

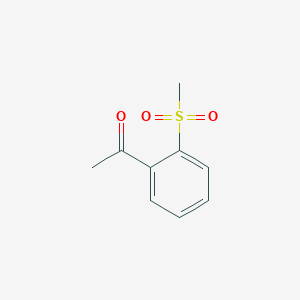
![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)
